2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Overview
Description
2,5-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular formula of 2,5-Diazabicyclo[2.2.2]octane dihydrochloride is C6H14Cl2N2 . It has a molecular weight of 185.1 .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions. For example, it is used in the formation of Morita–Baylis–Hillman adducts . It is also involved in the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane .Physical And Chemical Properties Analysis
2,5-Diazabicyclo[2.2.2]octane dihydrochloride is a powder with a molecular weight of 185.1 . It is stored at room temperature .Scientific Research Applications
“2,5-Diazabicyclo[2.2.2]octane dihydrochloride”, also known as DABCO, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
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Polyurethane Catalyst : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
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Balis-Hillman Reaction Catalyst : DABCO acts as a catalyst in Balis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
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Complexing Ligand and Lewis Base : DABCO serves as an unhindered amine, making it a strong ligand and Lewis base .
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Anti-fade Reagent in Fluorescence Microscopy : DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .
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Oxidative Coupling of Nitrosobenzenes : DABCO can be used in the oxidative coupling of nitrosobenzenes with aromatic and heteroaromatic amines. This reaction leads to the formation of unsymmetrical azoxybenzenes .
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Synthesis of Isoxazole Derivatives : DABCO may be used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .
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Oxidative Coupling of Nitrosobenzenes : DABCO can be used in the oxidative coupling of nitrosobenzenes with aromatic and heteroaromatic amines, catalyzed by an I2–DABCO system. This reaction leads to the formation of unsymmetrical azoxybenzenes .
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Synthesis of Isoxazole Derivatives : DABCO may be used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .
Safety And Hazards
properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-5(1)3-8-6;;/h5-8H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIPGNFIOPNJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[2.2.2]octane dihydrochloride | |
CAS RN |
1192-92-3 | |
Record name | 2,5-diazabicyclo[2.2.2]octane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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